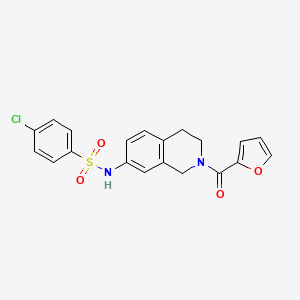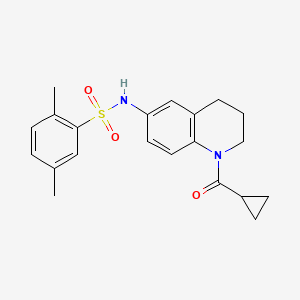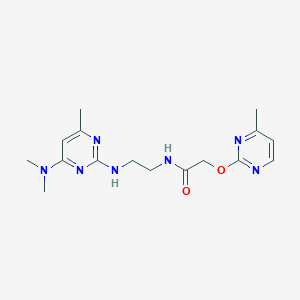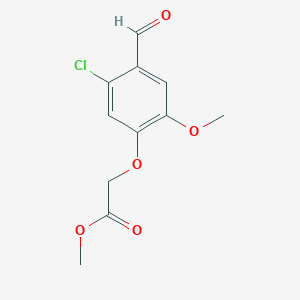
4-氯-N-(2-(呋喃-2-羰基)-1,2,3,4-四氢异喹啉-7-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17ClN2O4S and its molecular weight is 416.88. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于 4-氯-N-(2-(呋喃-2-羰基)-1,2,3,4-四氢异喹啉-7-基)苯磺酰胺的科学研究应用的全面分析:
抗菌活性
该化合物已显示出作为抗菌剂的潜力。其结构使其能够与细菌细胞壁相互作用,破坏其完整性并导致细胞死亡。 研究表明它对多种细菌菌株有效,包括革兰氏阳性菌和革兰氏阴性菌 .
抗癌特性
研究已经探索了该化合物抑制癌细胞增殖的能力。据发现它通过干扰特定的信号通路来诱导癌细胞凋亡。 这使其成为开发新型抗癌药物的有希望的候选药物 .
抗炎作用
该化合物已显示出显著的抗炎特性。它可以抑制促炎细胞因子的产生,并在各种模型中减少炎症。 这表明它可能用于治疗关节炎等炎症性疾病 .
神经保护应用
研究表明,该化合物可以保护神经元细胞免受氧化应激和凋亡。 它在治疗阿尔茨海默病和帕金森病等神经退行性疾病方面具有潜在应用,因为它可以保护神经元功能并防止细胞死亡 .
抗病毒活性
该化合物已被研究用于其抗病毒特性。它通过抑制病毒复制和减少病毒载量对几种病毒显示出疗效。 这使其成为开发抗病毒疗法的潜在候选药物 .
酶抑制
该化合物已被研究用于其抑制特定酶的能力。它可以与酶活性位点结合,阻断其活性。 该特性在设计用于参与各种疾病(包括代谢紊乱和癌症)的酶的抑制剂方面非常有用 .
抗氧化特性
该化合物已显示出强大的抗氧化活性,有助于中和自由基并减少氧化应激。 该特性有利于防止细胞损伤,并在治疗与氧化应激相关的疾病方面具有潜在应用 .
药物递送系统
由于其化学结构,该化合物可用于药物递送系统。它可以与其他药物偶联以改善其溶解度、稳定性和生物利用度。 这增强了药物的治疗功效并减少了副作用 .
属性
IUPAC Name |
4-chloro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-16-4-7-18(8-5-16)28(25,26)22-17-6-3-14-9-10-23(13-15(14)12-17)20(24)19-2-1-11-27-19/h1-8,11-12,22H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLKLXBPRYRPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)-n-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2472016.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2472019.png)
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2472020.png)
![4-cyano-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2472023.png)

![Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2472026.png)

![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2472029.png)

![3-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2472031.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-chlorobenzoate](/img/structure/B2472032.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)methanone](/img/structure/B2472038.png)
